1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-[(furan-2-ylmethyl)amino]propan-2-ol
Description
Properties
IUPAC Name |
1-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)-3-(furan-2-ylmethylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c21-18-8-3-7-17-16-6-1-2-9-19(16)23(20(17)18)13-14(24)11-22-12-15-5-4-10-25-15/h3-5,7-8,10,14,22,24H,1-2,6,9,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZKHCIVXHVTMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2CC(CNCC4=CC=CO4)O)C(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(8-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-[(furan-2-ylmethyl)amino]propan-2-ol is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This compound features a carbazole core with an 8-chloro substituent and a furan moiety, which may enhance its pharmacological properties.
The molecular formula of this compound is with a molecular weight of approximately 358.9 g/mol. Its unique structure allows for various interactions with biological targets, which is crucial for its activity in pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | C19H23ClN4O |
| Molecular Weight | 358.9 g/mol |
| IUPAC Name | 1-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)-3-[(furan-2-ylmethyl)amino]propan-2-ol |
| Purity | Typically ≥95% |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of neurological disorders and other therapeutic areas. The following sections detail specific activities and findings related to its pharmacological effects.
1. Neuropharmacological Effects
The compound is being studied for its potential interactions with neurotransmitter receptors and enzymes involved in signal transduction pathways. Preliminary studies suggest it may modulate neurotransmission processes, making it a candidate for treating conditions such as depression or anxiety.
2. Antiviral Activity
Carbazole derivatives have been explored for their antiviral properties. For instance, related carbazole compounds have shown efficacy against various viruses in vitro. One study highlighted the antiviral activity of carbazole derivatives with EC50 values as low as 0.031 µM against Hepatitis C virus (HCV) genotype 1b, indicating that structural modifications can significantly impact activity .
3. Anticancer Potential
Carbazole derivatives are also under investigation for their anticancer properties. A study demonstrated that certain carbazole compounds induce apoptosis and cell cycle arrest in cancer cell lines, suggesting that the presence of specific substituents can enhance anticancer activity . The compound's ability to inhibit key enzymes involved in cancer progression is an area of active research.
Case Studies and Research Findings
Several studies have focused on the biological activities of similar carbazole-based compounds:
- Neuroprotective Activity : A derivative demonstrated neuroprotective effects at concentrations as low as 10 µM by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in Alzheimer's disease pathology .
- Antidiabetic Activity : Another study highlighted that fused carbazole-imidazoles exhibited significant α-glucosidase inhibitory activity (IC50 ranging from 74 µM to 298 µM), outperforming standard drugs like acarbose . This suggests that modifications to the carbazole structure can yield potent antidiabetic agents.
- In Vitro Assays : Various derivatives have been tested for cytotoxicity against human cancer cell lines (e.g., MCF7 breast cancer cells), showing promising results with some compounds inducing cell death at low concentrations .
Scientific Research Applications
Pharmacological Applications
Research indicates that compounds with similar structural frameworks often exhibit diverse biological activities. The unique combination of the carbazole structure and the furan-derived side chain suggests several pharmacological applications:
- Neuropharmacology : Preliminary studies suggest that this compound may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways. These interactions could modulate neurotransmission processes, making it a candidate for treating neurological disorders such as depression or anxiety .
- Anticancer Activity : Compounds derived from carbazole have shown promising anticancer properties. The structural characteristics of 1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-[(furan-2-ylmethyl)amino]propan-2-ol may allow it to inhibit tumor growth or induce apoptosis in cancer cells .
- Antimicrobial Properties : The chloro substituent may contribute to antimicrobial effects, which warrants further investigation into its potential as an antibacterial or antifungal agent .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the carbazole core through cyclization reactions.
- Introduction of the chloro substituent via electrophilic aromatic substitution.
- Coupling with furan-derived amines to form the final product.
This synthetic route can be modified to create derivatives with enhanced or tailored properties for specific applications .
Case Studies
Several studies have explored the biological activities of structurally related compounds, providing insights that may apply to this compound:
Comparison with Similar Compounds
Halogenation Patterns
- Target Compound : 8-Chloro substitution on the tetrahydrocarbazole ring enhances lipophilicity and may influence receptor binding via halogen bonding .
- WK-9 (1-(3-Fluoro-9H-carbazol-9-yl)-3-((4-fluorobenzyl)amino)propan-2-ol): Features a 3-fluoro substitution on the carbazole core and a 4-fluorobenzyl amino group. Fluorine atoms improve metabolic stability and bioavailability compared to chlorine .
Hydrogenation of the Carbazole Ring
- Target Compound : The tetrahydrocarbazole system reduces aromaticity, enhancing conformational flexibility for binding to hydrophobic pockets in proteins .
- 1-(Benzylamino)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol: Similar hydrogenated carbazole core but lacks chlorine substitution, resulting in lower molecular weight (334.45 g/mol vs. ~370 g/mol for the target compound) .
Variations in the Amino-Alcohol Side Chain
Amino Group Substituents
- Compound 35 (1-(9H-Carbazol-9-yl)-3-((4-methylbenzyl)amino)propan-2-ol): A 4-methylbenzyl substituent enhances lipophilicity (predicted logP ~4.5) compared to the furan derivative (logP ~3.8), improving membrane permeability but reducing aqueous solubility .
- KL013 (Acetylated Derivative): Acetylation of the amino group in the target compound abolishes hydrogen-bond donor capacity, altering pharmacokinetic properties (e.g., increased plasma half-life) .
Propan-2-ol Backbone Modifications
- 1-(Cyclohexylamino)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol: Replacement of the furan-2-ylmethyl group with a cyclohexylamino moiety increases steric bulk and logP (4.3 vs. 3.8), likely affecting CNS penetration .
Dynamin GTPase Inhibition
- Target Compound : Moderate dynamin I inhibition (IC₅₀ ~5–10 μM inferred from structural analogs), with the furan group contributing to π-π stacking interactions in the GTPase active site .
- Compound 43 (1-(9H-Carbazol-9-yl)-3-((4-chlorobenzyl)amino)propan-2-ol): Exhibits superior dynamin inhibition (IC₅₀ = 1.0 ± 0.2 μM) due to the electron-withdrawing 4-chlorobenzyl group enhancing binding affinity .
Circadian Clock Modulation
- KL013 (Derivative of Target Compound) : Acts as a cryptochrome stabilizer with EC₅₀ < 1 μM in circadian rhythm assays, suggesting the furan side chain is critical for protein-protein interaction disruption .
Physicochemical and Pharmacokinetic Properties
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this carbazole derivative to improve yield and purity?
- Methodological Answer :
- Reaction Optimization : Microwave-assisted N-alkylation (e.g., using 1-bromo-3-chloropropane with carbazole) reduces reaction time and improves regioselectivity compared to conventional heating. Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reactivity in biphasic systems .
- Purification : Column chromatography with hexane:toluene (4:1) effectively separates intermediates, as demonstrated in carbazole alkylation procedures (Rf = 0.4). Recrystallization from methanol or ethanol is recommended for final product purification .
- Solvent Selection : Polar aprotic solvents like DMSO facilitate alkylation, while acetone or ethanol is suitable for condensation steps .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy :
- <sup>1</sup>H NMR : Compare chemical shifts to related carbazole derivatives (e.g., δ 7.1–8.2 ppm for aromatic protons in tetrahydrocarbazole) .
- IR : Key peaks include ν 3350–3250 cm<sup>-1</sup> (O-H/N-H stretch) and 1590–1480 cm<sup>-1</sup> (aromatic C=C) .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>98%) and identifies impurities .
- X-ray Crystallography : Resolve ambiguities in stereochemistry using single-crystal data (e.g., mean C–C bond length = 0.003 Å for carbazole derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel carbazole derivatives?
- Methodological Answer :
- Cross-Validation : Combine <sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) to confirm molecular formula. For example, carbazole intermediates show M<sup>+</sup> peaks at m/z 267 in EI-MS .
- Computational Modeling : Use density functional theory (DFT) to predict NMR/IR spectra and compare with experimental data .
- Isotopic Labeling : Trace reaction pathways (e.g., deuterated solvents in exchangeable proton studies) to confirm functional group assignments .
Q. What methodologies are recommended for impurity profiling and ensuring compliance with pharmacopeial standards?
- Methodological Answer :
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate and identify impurities (e.g., alkylation byproducts or oxidized furan derivatives) .
- Pharmacopeial Limits : Adhere to thresholds (e.g., ≤0.5% total impurities) by spiking with reference standards like 1-(9H-carbazol-4-yloxy)-3-(benzylamino)propan-2-ol .
- Stress Testing : Expose the compound to heat, light, and acidic/basic conditions to evaluate degradation pathways .
Q. What strategies address challenges in stereochemical control during the synthesis of the propan-2-ol moiety?
- Methodological Answer :
- Chiral Resolution : Employ chiral HPLC columns (e.g., amylose-based) to separate enantiomers. For example, (R)- and (S)-propanol derivatives show distinct retention times .
- Asymmetric Catalysis : Use Sharpless epoxidation or enzymatic resolution (e.g., lipases) to achieve enantiomeric excess (>90%) .
- X-ray Analysis : Confirm absolute configuration via crystallography, as done for 4-(9H-carbazol-9-yl)-2-methylbutan-2-ol (space group P21/c) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
